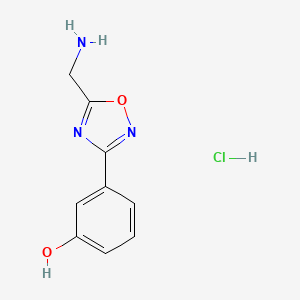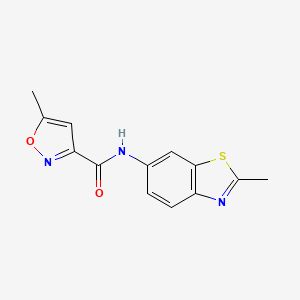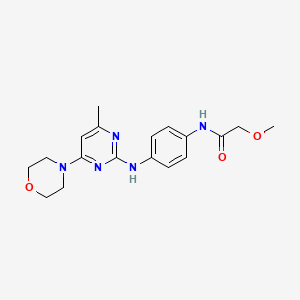
3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H24BrNO3S and its molecular weight is 402.35. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Applications
A study by Baranovskyi et al. (2018) explored the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment through copper catalytic anionarylation. The study also covered the cyclization of thiocyanatoamides to synthesize 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, which were tested for their antibacterial and antifungal properties. This research demonstrates the potential of similar compounds in developing antimicrobial agents (Baranovskyi et al., 2018).
Novel Zinc Phthalocyanine Synthesis for Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating significant photophysical and photochemical properties. These properties indicate the compound's potential as Type II photosensitizers for treating cancer via photodynamic therapy, highlighting the relevance of structural modification in therapeutic applications (Pişkin et al., 2020).
Substitution Reactions of Benzo[b]thiophen Derivatives
Research by Clarke et al. (1973) on electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its derivatives underscored the chemical versatility and potential of such compounds in synthesizing novel organic molecules with specific properties. The study offers insights into the chemical behavior and reactivity of thiophen derivatives, which can be valuable in designing compounds with desired biological or chemical properties (Clarke et al., 1973).
Acyl-isothiocyanates as Thiocyanate Transfer Reagents
Palsuledesai et al. (2009) introduced a novel method using acyl-isothiocyanates for efficient thiocyanate transfer to alkyl or benzylic bromides. This process opens up new avenues for synthesizing thiocyanate-containing compounds, which could have various applications in medicinal chemistry and drug design due to their potential biological activities (Palsuledesai et al., 2009).
properties
IUPAC Name |
3-(2-bromophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3S/c18-15-4-2-1-3-14(15)5-6-16(21)19-13-17(22-10-9-20)7-11-23-12-8-17/h1-4,20H,5-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDWSMOQLJCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CCC2=CC=CC=C2Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2697645.png)
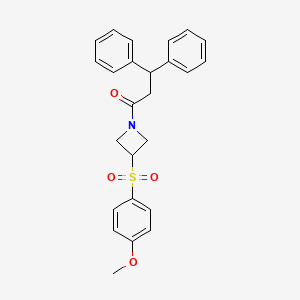

![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide](/img/structure/B2697648.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide](/img/structure/B2697649.png)
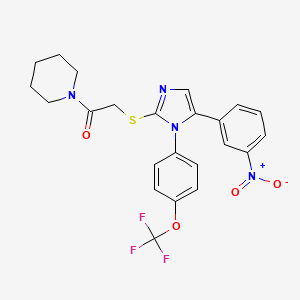
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2697652.png)
![N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2697653.png)
![(5-Bromopyridin-3-yl)-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697655.png)
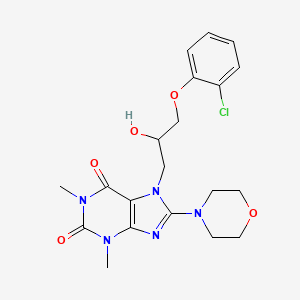
![Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2697658.png)
